Due to its reactive vinyl group, 5-VPL can act as a monomer for the creation of various polymers. Research has investigated its use in the synthesis of copolymers with interesting properties, such as improved water solubility or thermal stability.
5-VPL can serve as a building block for the synthesis of more complex molecules. Studies have explored its application in the preparation of various nitrogen-containing heterocyclic compounds, which are relevant in medicinal chemistry and materials science [].
Some research has investigated the use of 5-VPL as a solvent or complexing agent in analytical chemistry. Its properties may allow for the separation or analysis of specific molecules [].
5-Vinyl-2-pyrrolidinone is a chemical compound with the molecular formula . It is characterized by a five-membered lactam ring structure, which includes a vinyl group attached to the nitrogen atom. This compound is recognized for its role as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and polymers. Its structural formula can be represented as follows:
textO / \ N C | | C===C | | C---C
5-Vinyl-2-pyrrolidinone is a colorless to pale yellow liquid that is soluble in water and various organic solvents. It has a flash point of approximately 95°C and can polymerize exothermically under certain conditions, necessitating stabilization during storage and handling .
Research indicates that 5-vinyl-2-pyrrolidinone exhibits biological activity relevant to its derivatives. For instance, it serves as an intermediate in the synthesis of vigabatrin, a drug used for treating epilepsy, which acts as an irreversible inhibitor of gamma-aminobutyric acid transaminase. Additionally, studies have shown that its derivatives possess neuroprotective properties and may influence neurotransmitter systems.
Several methods exist for synthesizing 5-vinyl-2-pyrrolidinone:
5-Vinyl-2-pyrrolidinone finds diverse applications across various fields:
Studies on the interactions of 5-vinyl-2-pyrrolidinone with biological systems indicate potential effects on neurotransmitter pathways. Its derivatives have been investigated for their ability to modulate gamma-aminobutyric acid levels, which may contribute to their therapeutic effects in neurological disorders. Furthermore, research into its polymeric forms has highlighted interactions with various biological molecules, suggesting applications in drug delivery.
Several compounds share structural similarities with 5-vinyl-2-pyrrolidinone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Vinyl-2-pyrrolidone | Similar lactam structure without vinyl group | Primarily used as a monomer for polymer production |
2-Pyrrolidone | Lactam structure without vinyl group | Used as a solvent and intermediate in organic synthesis |
Polyvinylpyrrolidone | Polymer derived from 5-vinyl-2-pyrrolidinone | Widely used in pharmaceuticals and cosmetics |
The uniqueness of 5-vinyl-2-pyrrolidinone lies in its dual role as both a reactive monomer and a precursor for biologically active compounds, setting it apart from its analogs.
Corrosive;Acute Toxic;Irritant